molecular formula C10H9FN2OS B1482897 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098014-87-8

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482897
CAS RN: 2098014-87-8
M. Wt: 224.26 g/mol
InChI Key: VAEKQVGPBMWCAE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (FTCP) is an organic compound belonging to the class of pyrazole-4-carbaldehyde (P4C). It is a versatile and important building block for the synthesis of various heterocyclic compounds. FTCP has been widely used in the synthesis of bioactive compounds, such as anti-cancer agents, anti-inflammatory agents, and antioxidants. It has also been used in the synthesis of other heterocyclic compounds, such as imidazoles and thiazoles.

Scientific Research Applications

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. These compounds have been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been used in the synthesis of anti-HIV agents, as well as in the synthesis of other bioactive compounds. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been used in the synthesis of chiral ligands, which are important for asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to involve the formation of a covalent bond between the 2-fluoroethanol and thiophene-2-carbaldehyde molecules. This covalent bond is then further stabilized by the formation of hydrogen bonds between the two molecules. This covalent bond is believed to be responsible for the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been found to possess various biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has also been found to possess anti-HIV activity, as well as the ability to inhibit the growth of certain bacteria. In addition, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been found to possess anti-microbial and anti-fungal activities.

Advantages and Limitations for Lab Experiments

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. It is also a versatile building block for the synthesis of various heterocyclic compounds. However, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde also has some limitations. It is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. It could be used in the synthesis of more complex heterocyclic compounds, such as imidazoles and thiazoles. It could also be used in the synthesis of more complex bioactive compounds, such as anti-cancer agents and anti-HIV agents. 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could also be used in the synthesis of chiral ligands, which are important for asymmetric synthesis. Finally, 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could be used in the synthesis of more complex polymers and materials.

properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEKQVGPBMWCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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